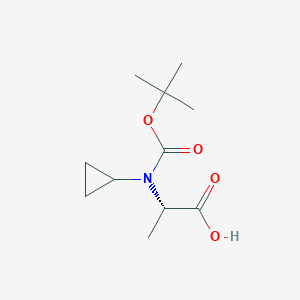

(S)-2-((tert-Butoxycarbonyl)(cyclopropyl)amino)propanoic acid

Description

(S)-2-((tert-Butoxycarbonyl)(cyclopropyl)amino)propanoic acid (CAS: 89483-06-7) is a Boc-protected amino acid derivative featuring a cyclopropyl substituent. Its molecular formula is C₁₁H₁₉NO₄, with a molecular weight of 229.27 g/mol . The compound is characterized by:

- Stereochemistry: The (S)-configuration at the α-carbon, critical for enantiomer-specific biological activity.

- Boc Protection: The tert-butoxycarbonyl (Boc) group safeguards the amine during synthetic processes.

Properties

IUPAC Name |

(2S)-2-[cyclopropyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-7(9(13)14)12(8-5-6-8)10(15)16-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,14)/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXFDTAAFXOYLGV-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N(C1CC1)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)N(C1CC1)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(S)-2-((tert-Butoxycarbonyl)(cyclopropyl)amino)propanoic acid, also known by its CAS number 155976-13-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Profile

- Molecular Formula : CHNO

- Molecular Weight : 215.25 g/mol

- Purity : Typically above 95% in commercial preparations.

- Storage Conditions : Should be stored in an inert atmosphere at room temperature to maintain stability .

The biological activity of this compound is primarily attributed to its role as an inhibitor of Class I PI3-kinase enzymes. These enzymes are critical in various cellular processes, including growth, proliferation, and survival. Inhibition of these kinases has been linked to therapeutic effects against several diseases, including cancer and inflammatory conditions .

Key Mechanisms Include :

- Anti-tumor Activity : The compound has shown potential in inhibiting uncontrolled cellular proliferation associated with malignancies. This effect is believed to be mediated through selective inhibition of specific isoforms of PI3K, particularly PI3K-alpha .

- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties, making it a candidate for treating diseases like rheumatoid arthritis and inflammatory bowel disease .

Case Studies and Experimental Data

- Inhibition Studies :

-

Cell Proliferation Assays :

- Experimental models have shown that treatment with this compound leads to reduced cell viability in cancer cell lines, supporting its potential as an anti-cancer agent. For example, a study reported a significant decrease in proliferation rates in breast cancer cell lines treated with the compound compared to control groups .

- Inflammation Models :

Comparative Biological Activity Table

Scientific Research Applications

Drug Development

(S)-2-((tert-Butoxycarbonyl)(cyclopropyl)amino)propanoic acid serves as a valuable intermediate in the synthesis of various pharmaceuticals. Its structure allows for modifications that can lead to the development of new therapeutic agents targeting conditions such as:

- Neurodegenerative Diseases : Research indicates potential applications in synthesizing compounds that inhibit enzymes related to neurodegeneration, such as neprilysin, which may help in treating Alzheimer's disease .

- Anticancer Agents : The cyclopropyl group present in the compound is known to enhance the biological activity of certain anticancer drugs by improving their pharmacokinetic properties.

Peptide Synthesis

The compound is utilized in peptide synthesis as a protecting group for amino acids. The tert-butyloxycarbonyl (Boc) group can be easily removed under mild acidic conditions, allowing for the selective formation of peptide bonds without interfering with other functional groups. This application is critical in the development of peptide-based therapeutics and vaccines.

Synthesis of Complex Molecules

This compound is employed as a building block in the synthesis of more complex organic molecules. Its unique structure facilitates:

- Chiral Synthesis : The compound's chirality is advantageous for synthesizing other chiral compounds, which are essential in pharmaceuticals where stereochemistry plays a crucial role in efficacy and safety.

Functionalization Reactions

The cyclopropyl moiety allows for various functionalization reactions, enabling chemists to introduce different functional groups through methods such as:

- Nucleophilic Substitution : The compound can undergo nucleophilic substitution reactions, expanding its utility in creating diverse chemical entities.

- Cross-Coupling Reactions : It can be involved in cross-coupling reactions to form carbon-carbon bonds, which are fundamental in constructing complex organic frameworks.

Synthesis of Antineoplastic Agents

A study demonstrated the use of this compound as an intermediate in synthesizing novel antineoplastic agents that showed promising activity against various cancer cell lines. The modifications made using this compound led to enhanced selectivity and reduced toxicity compared to existing treatments .

Development of Neuroprotective Compounds

Research has indicated that derivatives synthesized from this compound exhibit neuroprotective properties through the inhibition of neprilysin, thereby increasing levels of neuroprotective peptides like amyloid-beta . This application highlights its potential role in developing therapies for neurodegenerative diseases.

Comparison with Similar Compounds

Comparative Data Table

Key Findings and Implications

- Substituent Impact : Cyclopropyl’s strain and rigidity favor metabolic stability, while aromatic groups (e.g., iodophenyl, fluorophenyl) enhance target binding via electronic interactions.

- Stereochemistry : The (S)-configuration is critical for activity in enantiomer-specific applications (e.g., CW11–CW20 inhibitors) .

- Synthetic Utility : Boc protection is a universal strategy, but substituent choice dictates downstream reactivity and purification challenges .

Q & A

Q. What is the role of the tert-butoxycarbonyl (Boc) group in the synthesis of (S)-2-((tert-butoxycarbonyl)(cyclopropyl)amino)propanoic acid, and how is it introduced?

The Boc group serves as a protective moiety for amines during multi-step syntheses, preventing unwanted side reactions. A typical method involves reacting the free amine with di-tert-butyl dicarbonate (Boc anhydride) in aqueous NaOH and acetone at 0°C, followed by acidification and extraction . This method preserves stereochemical integrity, critical for (S)-configured compounds.

Q. Which analytical techniques are most effective for characterizing the purity and stereochemistry of this compound?

Reverse-phase HPLC and chiral chromatography are essential for assessing enantiomeric purity. Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., H, C, and F-NMR for fluorinated analogs) confirms structural integrity. Mass spectrometry (HRMS or LC-MS) validates molecular weight .

Q. What solvents and reaction conditions are optimal for synthesizing Boc-protected amino acid derivatives?

Tetrahydrofuran (THF)/water mixtures with LiOH are effective for saponification of ester precursors. Dichloromethane (DCM) is preferred for coupling reactions using DCC/DMAP, ensuring high yields while minimizing racemization .

Advanced Research Questions

Q. How can researchers optimize coupling efficiency when incorporating this compound into peptide-like structures?

Coupling agents like DCC or EDC with DMAP as a catalyst enhance reactivity of the carboxylic acid group. Microwave-assisted synthesis or low-temperature (-20°C) conditions improve regioselectivity and reduce side products. Pre-activation of the acid as a pentafluorophenyl ester may further stabilize intermediates .

Q. What strategies mitigate stereochemical inversion during the synthesis of (S)-configured derivatives?

Use of chiral auxiliaries (e.g., Evans oxazolidinones) or enzyme-mediated resolutions ensures retention of the (S)-configuration. Monitoring reaction pH (<9) during deprotection steps prevents base-induced racemization .

Q. How does the cyclopropyl group influence the compound’s stability under acidic or basic conditions?

The cyclopropyl ring introduces steric hindrance, enhancing resistance to nucleophilic attack. However, prolonged exposure to strong acids (e.g., TFA >2 h) may cleave the Boc group, necessitating controlled deprotection. Stability studies using TGA/DSC are recommended for storage optimization .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

Discrepancies in yields (e.g., 70–95%) often arise from variations in workup protocols. Inconsistent purification methods (e.g., column chromatography vs. preparative HPLC) impact recovery. Standardizing extraction conditions (e.g., pH 6 during acidification) and solvent ratios improves reproducibility .

Q. How should conflicting safety data (e.g., hazard classifications) be reconciled for lab handling?

While some sources classify the compound as a mild irritant (H315/H319), others emphasize respiratory risks (H335). Cross-referencing Safety Data Sheets (SDS) from multiple vendors and conducting in-house toxicity assays (e.g., Ames test for mutagenicity) clarifies actual hazards. Always use PPE and fume hoods .

Methodological Notes

-

Synthesis Workflow :

-

Critical Parameters :

Parameter Optimal Range Deviation Risk Reaction pH 8–9 (Boc protection) pH >10 causes Boc cleavage Coupling Temp 0–25°C >25°C increases racemization Storage Conditions -20°C, anhydrous Moisture hydrolyzes Boc group

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.